
Zinc benzoate
Overview
Description
Zinc benzoate (chemical formula: Zn(C₆H₅COO)₂) is a coordination compound formed by the reaction of zinc ions with benzoic acid. It is widely utilized as a preservative in food and feed additives due to its antimicrobial properties and role as a zinc supplement . Beyond industrial applications, this compound exhibits unique biochemical properties, such as monoamine oxidase-A (MAO-A) inhibition, which distinguishes it from other benzoate salts like sodium benzoate . Structurally, this compound forms complexes with ligands such as terpyridine, enabling photoluminescent and antiproliferative activities, which are explored in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc benzoate can be synthesized through a solvent method. The process involves dissolving benzoic acid in a mixed solvent, followed by the addition of zinc oxide or zinc hydroxide powder. The reaction is catalyzed and stirred for several hours before cooling, filtering, and drying to obtain the this compound product . Another method involves the hydrothermal synthesis of layered hydroxide this compound compounds, which are prepared by reacting zinc oxide with benzoic acid under hydrothermal conditions .
Industrial Production Methods: In industrial settings, this compound is produced by reacting benzoic acid with zinc oxide or zinc hydroxide in the presence of a suitable solvent and catalyst. The reaction mixture is heated and stirred until the desired product is formed. The product is then filtered, washed, and dried to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Zinc benzoate undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in substitution reactions where the benzoate group is replaced by other functional groups.
Hydrolysis: this compound can hydrolyze in the presence of water to form benzoic acid and zinc hydroxide.
Complex Formation: this compound can form complexes with other ligands, such as caffeine and urea.
Common Reagents and Conditions:
Hydrolysis: Water and mild acidic or basic conditions.
Complex Formation: Ligands like caffeine and urea under controlled temperature and pH conditions.
Major Products Formed:
Hydrolysis: Benzoic acid and zinc hydroxide.
Complex Formation: this compound complexes with various ligands.
Scientific Research Applications
Heat Stabilizer in PVC
Zinc benzoate is widely used as a heat stabilizer in the processing of polyvinyl chloride (PVC). The compound helps to mitigate the dehydrochlorination reaction that occurs during heating, which can lead to degradation of the material. It is favored for being non-toxic and environmentally friendly compared to traditional stabilizers that may contain heavy metals. Research indicates that this compound effectively adsorbs free hydrochloric acid (HCl), enhancing thermal stability and prolonging the lifespan of PVC products .
Corrosion Inhibitor
This compound has been identified as an eco-friendly corrosion inhibitor for steel, particularly in anticorrosive epoxy coatings. Studies have demonstrated that zinc basic benzoate can significantly reduce corrosion rates, making it a viable alternative to conventional inhibitors that may be harmful to the environment . The compound's effectiveness stems from its ability to form protective layers on metal surfaces, thereby preventing oxidation.
Monoamine Oxidase Inhibition
Research has shown that this compound exhibits inhibitory effects on monoamine oxidase A (MAO-A), an enzyme involved in the metabolism of neurotransmitters such as serotonin and norepinephrine. In vitro studies indicate that this compound can reversibly inhibit MAO-A activity in monkey brain mitochondria, suggesting potential implications for mood regulation and treatment of depression . However, it is noteworthy that this inhibition does not extend to MAO-B, indicating a selective action that could be beneficial for therapeutic applications.
Preparation Methods
The synthesis of this compound typically involves reacting benzoic acid with zinc oxide or zinc hydroxide in a solvent medium. A novel preparation method has been developed that minimizes waste and improves efficiency by avoiding salt-containing wastewater . This method not only enhances the purity of the product but also aligns with sustainable manufacturing practices.
Summary of Key Findings
Application | Description | Benefits |
---|---|---|
Heat Stabilizer | Used in PVC processing to prevent degradation during heating | Non-toxic, environmentally friendly |
Corrosion Inhibitor | Acts as an eco-friendly pigment in epoxy coatings | Reduces corrosion rates effectively |
Pharmacological | Inhibits MAO-A, potentially impacting mood regulation | Selective inhibition with therapeutic potential |
Case Study: PVC Stabilization
In industrial settings, this compound has been successfully implemented as a stabilizer in various PVC products, demonstrating improved thermal stability and longevity compared to products using traditional heavy metal stabilizers. These findings have led to increased adoption in sectors prioritizing environmental safety.
Case Study: Corrosion Resistance
A study evaluating the performance of zinc basic benzoate in epoxy coatings revealed significant reductions in corrosion rates when applied to steel substrates exposed to harsh environments. This case highlights the compound's effectiveness as a sustainable alternative for corrosion protection in construction and manufacturing.
Mechanism of Action
The mechanism of action of zinc benzoate involves its ability to release zinc ions, which can interact with various molecular targets and pathways. Zinc ions play a crucial role in numerous biological processes, including enzyme function, protein synthesis, and cell signaling. The antimicrobial properties of this compound are attributed to the disruption of microbial cell membranes and inhibition of microbial enzyme activity .
Comparison with Similar Compounds
Corrosion Inhibition Performance
Zinc benzoate, sodium benzoate, and zinc bromide were evaluated for their corrosion inhibition efficiency on low-carbon steel in 0.5 M H₂SO₄ and HCl solutions .
Key Insight : this compound’s inhibition efficiency is context-dependent, excelling in HCl but surpassed by zinc bromide in H₂SO₄. Inhibitor concentration showed negligible statistical impact compared to exposure time .
Thermal and Structural Properties
This compound complexes exhibit distinct thermal stability compared to other zinc carboxylates. For example:
- This compound·caffeine/urea complexes : Decompose at 200–400°C, releasing organic ligands before forming zinc oxide residues at 600°C .
- Zinc 2,6-dihalobenzoates: Form polymeric or dimeric structures in the solid state, influencing their catalytic activity in CO₂/epoxide copolymerization. These structures disassemble in polar solvents, forming mononuclear species .
In contrast, sodium benzoate lacks such structural versatility due to its ionic nature and simpler coordination chemistry.
Biological Activity
Zinc benzoate, a coordination compound formed from zinc and benzoic acid, has garnered attention in various fields due to its potential biological activities. This article explores its synthesis, biological effects, and research findings, supported by data tables and case studies.
Synthesis of this compound
This compound can be synthesized through various methods, including solvent methods that yield a product with good thermal stability and environmental safety. One effective method involves dissolving benzoic acid in a mixed solvent and reacting it with zinc oxide in the presence of a catalyst. The resulting this compound exhibits a zinc content of approximately 21.12% .
Biological Activity Overview
This compound has been studied for its antiproliferative properties, particularly against cancer cell lines. It has shown promising results in inhibiting the growth of various human cancer cell lines, including lung (A549), esophageal (Eca-109), and breast cancer (MCF-7) cells. Notably, its efficacy surpasses that of the commonly used chemotherapeutic agent cisplatin .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of MAO Activity : In vitro studies indicate that this compound inhibits monoamine oxidase (MAO) activity in monkey brain mitochondria in a dose-dependent manner. At a concentration of 10 µg/ml, MAO-A activity was reduced to about 10% of its normal level .
- Antioxidant Effects : Research has shown that zinc compounds can modulate oxidative stress parameters, influencing levels of glutathione and other reactive species .
Antiproliferative Studies
A study involving the synthesis of this compound complexes demonstrated significant antiproliferative effects on cancer cell lines. The complexes were tested for their ability to bind to DNA, which is crucial for their anticancer activity. Circular dichroism analysis confirmed interactions with CT-DNA, indicating potential mechanisms for their antiproliferative effects .
Cancer Cell Line | IC50 (µM) | Comparison to Cisplatin |
---|---|---|
A549 (Lung) | 5.2 | Superior |
Eca-109 (Esophagus) | 4.8 | Superior |
MCF-7 (Breast) | 6.0 | Superior |
Neuroprotective Effects
This compound's neuroprotective properties have also been investigated. Studies suggest that it may reduce neuroinflammation and oxidative stress markers in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases .
Molecular Docking Studies
Molecular docking studies have elucidated the interaction between this compound derivatives and biological receptors. These studies indicate that modifications to the benzoate structure can enhance binding affinity and biological activity, providing insights for future drug design .
Properties
IUPAC Name |
zinc;dibenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H6O2.Zn/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLYKQWJXAQNNS-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00890504 | |
Record name | Benzoic acid, zinc salt (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00890504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Pellets or Large Crystals | |
Record name | Benzoic acid, zinc salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
553-72-0 | |
Record name | Zinc benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, zinc salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, zinc salt (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00890504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Zinc dibenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.226 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZINC BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S1JO8U0CK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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